Potassium pentafluoropropionate

Overview

Description

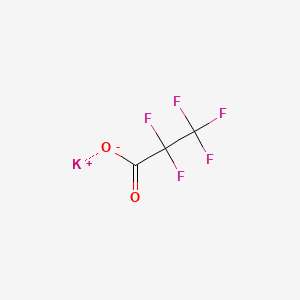

Potassium pentafluoropropionate is an organic compound with the molecular formula C₃H₂F₅KO₂. It is a white, crystalline powder that belongs to the family of fluorinated alkyl compounds. This compound is known for its high solubility and stability, making it a valuable reagent in various scientific and industrial applications .

Preparation Methods

Potassium pentafluoropropionate can be synthesized through several methods. One common method involves the neutralization of pentafluoropropionic acid with potassium hydroxide. Another method includes the reaction of potassium trimethylsilanolate with ethyl pentafluoropropionate . The synthetic routes typically involve the following steps:

Neutralization Method: Pentafluoropropionic acid is neutralized with potassium hydroxide to form this compound.

Silanolate Method: Ethyl pentafluoropropionate reacts with potassium trimethylsilanolate to produce this compound.

Chemical Reactions Analysis

Potassium pentafluoropropionate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Fluorinating Agent

KPFPr is widely recognized for its role as a fluorinating agent in organic chemistry. It facilitates the introduction of fluorine atoms into organic molecules, enhancing their chemical and physical properties. The compound's ability to form strong carbon-fluorine bonds makes it invaluable in synthesizing fluorinated organic compounds.

Reactions and Mechanisms

KPFPr participates in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. For instance, it has been employed in the synthesis of pentafluoroethyl phenyl sulfone through nucleophilic perfluoroalkylation of imines and carbonyls, demonstrating its utility in producing complex fluorinated structures .

Material Science

Precursor for Tetrafluoroethylene (TFE)

One of the most critical applications of KPFPr is its use in the production of tetrafluoroethylene (TFE) , a precursor for polytetrafluoroethylene (PTFE), commonly known as Teflon. The pyrolysis of KPFPr under specific conditions yields TFE with high efficiency (up to 98%) . This process highlights the compound's significance in producing high-performance fluoropolymers used in various industrial applications.

Analytical Chemistry

Reagent in Analytical Techniques

KPFPr serves as a reagent in analytical chemistry for studying the properties of fluorinated compounds. Its unique fluorine content allows researchers to explore the behavior and interactions of these compounds under different conditions .

Agricultural Research

Role in Soil Health and Plant Nutrition

While KPFPr itself may not be directly applied in agriculture, potassium-related compounds are crucial for plant nutrition. Research emphasizes understanding potassium's role in soil health, which could lead to future studies on KPFPr's effects on plant growth and soil dynamics .

Electrochemical Applications

Electrolyte in Electrochemical Processes

KPFPr is utilized as an electrolyte in electrochemical processes due to its high solubility and stability . Its application in this field opens avenues for developing advanced materials and processes for energy storage and conversion.

Case Studies

-

Synthesis of Fluorinated Compounds

A study demonstrated the successful synthesis of pentafluoroethyl phenyl sulfone using KPFPr, achieving high yields through nucleophilic perfluoroalkylation reactions. This method showcased the compound's effectiveness in generating complex fluorinated products with significant diastereoselectivity . -

Production of Tetrafluoroethylene

Research highlighted an optimized method for producing TFE from KPFPr via pyrolysis, achieving over 98% efficiency. This advancement underscores KPFPr's critical role in synthesizing valuable fluoropolymers like PTFE .

Mechanism of Action

The mechanism of action of potassium pentafluoropropionate primarily involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules, thereby altering their chemical and physical properties. The molecular targets and pathways involved in its action include the formation of carbon-fluorine bonds, which are known for their strength and stability .

Comparison with Similar Compounds

Potassium pentafluoropropionate can be compared with other fluorinated compounds, such as:

Hexafluoroacetone: Similar in its fluorinating properties but differs in its structure and reactivity.

Potassium hexafluorozirconate: Used in different applications, primarily in material science.

Potassium hexafluorosilicate: Another fluorinated compound with distinct uses in industrial processes.

This compound stands out due to its high solubility, stability, and versatility in various chemical reactions, making it a unique and valuable compound in scientific research and industrial applications.

Biological Activity

Potassium pentafluoropropionate (C₃F₅KO₂) is an organofluorine compound notable for its unique chemical properties due to its high fluorine content. This article examines its biological activity, focusing on its antioxidant, antimicrobial, and potential therapeutic effects based on diverse research findings.

This compound features a propionate backbone fully substituted with fluorine atoms, which enhances its stability and reactivity in various chemical processes. It can be synthesized through reactions involving potassium trimethylsilanolate and ethyl pentafluoropropionate, showcasing its utility in organic synthesis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluating the antioxidant activity of various compounds found that fractions derived from this compound demonstrated dose-dependent inhibition of lipid peroxidation, which is critical in preventing cellular damage caused by free radicals . The effectiveness of these fractions was assessed using IC50 values, with lower values indicating higher potency:

| Compound Fraction | IC50 (µg/mL) | Fold Increase |

|---|---|---|

| Chloroform Fraction | 155.73 | 8.98 |

| Hexane Fraction | 167.57 | 8.97 |

| Ethyl Acetate Fraction | 116.02 | 5.02 |

These results suggest that this compound can potentially mitigate oxidative stress in biological systems.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies indicate that it exhibits activity against various bacterial strains, contributing to its potential use as an antimicrobial agent. The compound's high fluorine content is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell lysis.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the effects of this compound on Candida albicans, revealing significant inhibition of growth at certain concentrations. The mechanism appears to involve disruption of the fungal cell membrane integrity, leading to cell death.

- Potential Therapeutic Applications : Preliminary research suggests that this compound may have applications in treating conditions associated with oxidative stress and inflammation. Its ability to scavenge free radicals positions it as a candidate for further investigation in therapeutic formulations targeting diseases such as cancer and neurodegenerative disorders .

Safety and Toxicology

According to safety data sheets, this compound is not classified as harmful by ingestion or skin contact under standard exposure conditions; however, it may cause irritation upon direct contact with eyes or skin . Long-term exposure effects remain under investigation, emphasizing the need for careful handling in laboratory settings.

Q & A

Basic Research Questions

Q. What established synthetic methodologies incorporate potassium pentafluoropropionate into fluorinated aromatic compounds?

this compound is employed in Sandmeyer-type reactions to introduce pentafluoropropyl groups into aromatic systems. A standard protocol involves reacting aryl thiocyanates (e.g., 4-methoxyphenylthiocyanate) with this compound in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields products with >95% purity. Stoichiometric ratios (1:1.2 aryl thiocyanate:potassium salt) are critical for optimal yields .

Q. Which analytical techniques effectively quantify this compound derivatives in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron capture negative ionization (ECNI) is preferred due to the compound’s strong electron-capturing properties. Derivatization using hydroxyamine followed by pentafluoropropionic anhydride generates stable adducts with diagnostic fragmentation patterns (e.g., m/z 145 anion). Method validation requires recovery tests (85–110%) and limits of quantification (LOQ) below 10 ppb in complex samples like plant waxes .

Q. How is the purity of this compound assessed in synthetic workflows?

Combustion elemental analysis (C, H, F content) and titration with sodium hydroxide in ethanol are standard for verifying ester group integrity. Nuclear magnetic resonance (¹⁹F NMR) at 470 MHz resolves fluorinated peaks (δ −75 to −85 ppm for CF₃ groups), while thermogravimetric analysis (TGA) detects moisture or solvent residues (<0.5% weight loss below 150°C) .

Advanced Research Questions

Q. How does the coordination behavior of pentafluoropropionate ligands vary in transition metal complexes?

Single-crystal X-ray diffraction reveals flexible coordination modes. In Cu(II) complexes, pentafluoropropionate acts as a monodentate ligand in distorted square pyramidal geometries (Cu–O bond: 1.95–2.05 Å). For lanthanides like Eu(III), it adopts bridging bis-monodentate coordination, stabilizing luminescent complexes. Weak C–H···F interactions (3.1–3.4 Å) dominate crystal packing, influencing polymorphism .

Q. What mechanistic insights explain hydrogen transfer anomalies in mass spectrometric analysis of pentafluoropropionate derivatives?

Deuterium labeling studies show site-specific hydrogen transfers from β-carbons to oxygen during electron capture ionization, producing diagnostic m/z 145 fragments. N-Methylation suppresses this transfer by 78%, while branched alkyl groups increase m/z 144:145 ratios via steric hindrance. Proposed pathways involve fluoride ion-molecule complexes .

Q. How do fluorinated byproducts form in high-temperature reactions involving this compound?

Pyrolysis GC-MS identifies perfluoroolefins (C₃F₆, C₄F₈) via β-elimination (>200°C). Mitigation strategies include short-path distillation for product removal, radical scavengers (e.g., BHT), and computational modeling (DFT) to predict decomposition pathways (activation energy: 120–150 kJ/mol) .

Q. What crystallization techniques yield phase-pure pentafluoropropionate coordination polymers?

Slow evaporation from acetonitrile/THF (3:1 v/v) at −20°C produces monoclinic P2₁/c crystals. Seeding with pre-characterized microcrystals (5–10 µm) prevents polymorphism. Time-resolved powder XRD monitors solvent-mediated phase transitions, with water content thresholds critical (<0.5% v/v) .

Q. How does pentafluoropropionate ligand geometry influence catalytic activity in cross-coupling reactions?

Pd(0) complexes with pentafluoropropionate ligands show enhanced oxidative addition rates (k = 1.8 × 10⁻³ s⁻¹ vs. 5.6 × 10⁻⁴ s⁻¹ for acetate) due to increased metal electrophilicity. The ligand’s steric profile (cone angle: 128°) balances substrate access and thermal stability (<150°C). In situ EXAFS reveals dynamic ligand reorganization during catalysis .

Q. What strategies optimize this compound’s stability in aqueous systems?

Hydrolysis (t₁/₂ = 8 hr at pH 7) is minimized by buffering at pH 4–5 (citrate-phosphate) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce aqueous exposure. Accelerated stability testing (ICH Q1A, 40°C/75% RH) predicts shelf-life .

Q. How do thermodynamic property discrepancies in pentafluoropropionate derivatives arise?

Differential scanning calorimetry (DSC) at 2–5°C/min identifies polymorphic transitions. Vapor pressure measurements via static methods, combined with Clausius-Clapeyron analysis, reconcile boiling point variations (e.g., 216.5°C vs. 224°C). Purity (>98% NMR) and moisture (<0.1% Karl Fischer) are critical variables .

Properties

IUPAC Name |

potassium;2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O2.K/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGFDQXBCIASJK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

422-64-0 (Parent) | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883375 | |

| Record name | Potassium perfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-76-7 | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium perfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium pentafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.